2,6-Bis(trifluoromethyl)benzoyl chloride
Overview
Description
2,6-Bis(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF6O and a molecular weight of 276.57 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl chloride moiety. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known to be used as an organic intermediate in synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It’s known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s trifluoromethyl groups and benzoyl chloride moiety likely play key roles in these reactions.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is soluble in water, though it reacts with water . These properties could influence its absorption and distribution in a biological system.
Result of Action
It’s known to be corrosive and can cause severe skin burns and eye damage . This suggests that the compound can have significant cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)benzoyl chloride. For instance, the compound is known to form explosive mixtures with air on intense heating and emit hazardous combustion gases or vapors in the event of fire . Therefore, it’s crucial to handle and store the compound in a well-ventilated place and keep the container tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(trifluoromethyl)benzoyl chloride can be synthesized through the reaction of 2,6-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction typically involves refluxing the mixture at 80°C for several hours . The reaction can be represented as follows:
2,6-Bis(trifluoromethyl)benzoic acid+Thionyl chloride→2,6-Bis(trifluoromethyl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It reacts with water to form 2,6-bis(trifluoromethyl)benzoic acid and hydrogen chloride.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: The hydrolysis reaction typically occurs in the presence of water or aqueous solutions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile, various substituted products can be formed.
2,6-Bis(trifluoromethyl)benzoic Acid: Formed during hydrolysis.
Alcohols: Formed during reduction reactions.
Scientific Research Applications
2,6-Bis(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
3,5-Bis(trifluoromethyl)benzoyl Chloride: Similar structure but with trifluoromethyl groups at different positions.
2-Trifluoromethylbenzoyl Chloride: Contains only one trifluoromethyl group.
Uniqueness
2,6-Bis(trifluoromethyl)benzoyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and electrophilicity compared to similar compounds. This makes it a valuable reagent in various chemical transformations and synthetic applications .
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMCJGTVZMBTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371147 | |
Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53130-44-2 | |
Record name | 2,6-Bis(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53130-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53130-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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